molecular formula C18H18N4O B6638587 [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone

[2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone

Cat. No. B6638587
M. Wt: 306.4 g/mol
InChI Key: UZCGFLUWRSGKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone, also known as BIPM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BIPM belongs to the class of benzimidazole derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone is not fully understood. However, studies have suggested that [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
[2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce the expression of COX-2 and MMP-9, and induce apoptosis in cancer cells. [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone has also been shown to reduce the oxidative stress and lipid peroxidation in animal models. Additionally, [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone has been found to have a protective effect on the liver and kidney function in animal models of drug-induced toxicity.

Advantages and Limitations for Lab Experiments

[2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit various biological activities. However, there are also some limitations to its use in lab experiments. [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone has low solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research on [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone. One area of interest is the development of [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone and its potential targets. Additionally, further studies are needed to explore the potential therapeutic applications of [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone, such as its use in the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone involves the reaction between 2-(1H-benzimidazol-2-yl)piperidine and 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base, such as potassium carbonate. The resulting product is purified through column chromatography to obtain pure [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone.

Scientific Research Applications

[2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone has also been found to have anti-tumor activity by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone has shown anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(13-8-10-19-11-9-13)22-12-4-3-7-16(22)17-20-14-5-1-2-6-15(14)21-17/h1-2,5-6,8-11,16H,3-4,7,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCGFLUWRSGKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC3=CC=CC=C3N2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone

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